molecular formula C18H15F3N2O2 B7827897 (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide

(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide

Cat. No.: B7827897
M. Wt: 348.3 g/mol
InChI Key: QISWMJAAMURTOQ-WJDWOHSUSA-N
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Description

(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide typically involves a multi-step process. One common method includes the condensation of 4-(trifluoromethyl)aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a β-keto ester under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-oxo-N-phenyl-2-[[4-(fluoromethyl)anilino]methylidene]butanamide
  • (2Z)-3-oxo-N-phenyl-2-[[4-(chloromethyl)anilino]methylidene]butanamide
  • (2Z)-3-oxo-N-phenyl-2-[[4-(bromomethyl)anilino]methylidene]butanamide

Uniqueness

The presence of the trifluoromethyl group in (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a more potent and selective agent in various applications.

Properties

IUPAC Name

(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,22H,1H3,(H,23,25)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWMJAAMURTOQ-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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